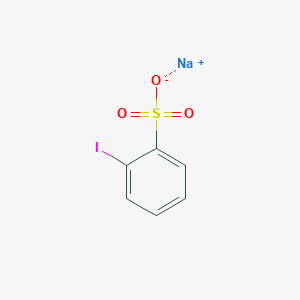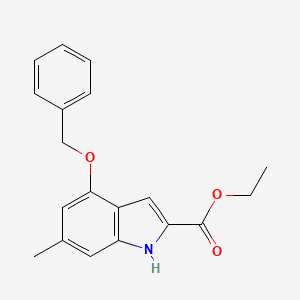
Sodium 2-Iodobenzenesulfonate
Overview
Description
Sodium 2-Iodobenzenesulfonate: is an organic compound with the molecular formula C6H4INaO3S . It is a sodium salt of 2-iodobenzenesulfonic acid and is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a sulfonate group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Mechanism of Action
Mode of Action
The mode of action of Sodium 2-Iodobenzenesulfonate involves its interaction with its targets, leading to certain changes. In its structure, the Sodium atom is hexacoordinated by Oxygen atoms, forming a two-dimensional sheet-like structure . The iodobenzene rings protrude above and below this structure .
Biochemical Analysis
Biochemical Properties
Sodium 2-Iodobenzenesulfonate plays a significant role in biochemical reactions, particularly in the oxidation of benzylic and alkane C–H bonds. It acts as a catalyst in the presence of Oxone, facilitating the efficient oxidation of various alkylbenzenes and alkanes . The compound interacts with enzymes such as tetra-n-butylammonium hydrogen sulfate, which serves as a phase-transfer catalyst in these reactions . These interactions are crucial for the compound’s catalytic activity and its ability to facilitate oxidation reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by participating in oxidation reactions that can alter cellular metabolism. The compound’s role in catalyzing the oxidation of benzylic and alkane C–H bonds can impact cell signaling pathways and gene expression . These changes can lead to alterations in cellular metabolism, affecting the overall function of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, facilitating oxidation reactions. It acts as a catalyst, promoting the conversion of substrates into oxidized products. This process involves the formation of intermediate complexes and the transfer of electrons, leading to the oxidation of benzylic and alkane C–H bonds . These interactions are essential for the compound’s biochemical activity and its ability to influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its catalytic activity over extended periods, although its effectiveness may decrease due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular metabolism and function, which are important considerations in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively catalyze oxidation reactions without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to oxidation reactions. The compound interacts with enzymes and cofactors that facilitate the oxidation of benzylic and alkane C–H bonds These interactions can influence metabolic flux and the levels of metabolites within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . These processes are crucial for its localization and accumulation within cells, which in turn affect its biochemical activity and interactions with biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are important for its interactions with enzymes and proteins, as well as its overall biochemical activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-Iodobenzenesulfonate can be synthesized through the oxidation of this compound using oxidizing agents such as Oxone or sodium periodate in water . The reaction typically involves the use of aqueous conditions to facilitate the oxidation process.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands. The use of efficient oxidizing agents and controlled reaction conditions ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 2-Iodobenzenesulfonate undergoes oxidation reactions to form 2-iodoxybenzenesulfonic acid.
Substitution: The compound can participate in substitution reactions where the iodine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, sodium periodate.
Solvents: Water, methanol (slightly soluble).
Major Products Formed:
2-Iodoxybenzenesulfonic Acid: Formed through oxidation reactions.
Substituted Benzenesulfonates: Formed through substitution reactions.
Scientific Research Applications
Sodium 2-Iodobenzenesulfonate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: The compound is used in biochemical studies to investigate the effects of sulfonate and iodine substituents on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Potassium 2-Iodobenzenesulfonate: Similar in structure but with potassium as the counterion.
Sodium 4-Iodobenzenesulfonate: Similar structure with the iodine atom at the para position.
Sodium 2-Bromobenzenesulfonate: Similar structure with bromine instead of iodine.
Uniqueness: Sodium 2-Iodobenzenesulfonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and polarizability enhance the compound’s ability to participate in specific chemical reactions and interactions.
Properties
IUPAC Name |
sodium;2-iodobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPWXZMYZCPXGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635378 | |
| Record name | Sodium 2-iodobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62973-69-7 | |
| Record name | Sodium 2-iodobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-Iodobenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)









